![molecular formula C14H15NO6 B2454454 Dimethyl 2-allyl-2-(2-nitrophenyl)malonate CAS No. 610315-36-1](/img/structure/B2454454.png)
Dimethyl 2-allyl-2-(2-nitrophenyl)malonate
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Description
Dimethyl 2-allyl-2-(2-nitrophenyl)malonate (DANPM) is an organic compound that is used in a variety of scientific research applications. It is a colorless crystalline solid with a melting point of approximately 100°C. DANPM is a useful reagent for organic synthesis and is also used in chemical and biological assays.
Scientific Research Applications
Synthesis of 2,3-Disubstituted Indoles
Dimethyl 2-allyl-2-(2-nitrophenyl)malonate is used in the synthesis of 2,3-disubstituted indoles . This process involves a tandem reduction/condensation/fragmentation/cyclization sequence . The utility of this strategy was exemplified in the formal syntheses of leucomidine A and goniomitine .
2. Large Scale Synthesis of Half-Esters of Malonic Acid This compound can be used in the large-scale synthesis of half-esters of malonic acid . Monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, can be synthesized using this compound .
3. Preparation of Terminal Alkyl Silane Diallyl Malonates Dimethyl 2-allyl-2-(2-nitrophenyl)malonate may be used in the preparation of terminal alkyl silane diallyl malonates .
Synthesis of Bromosulfoxide
This compound can also be used in the synthesis of bromosulfoxide .
Preparation of Dimethyl-2-allyl-2-{4-methyl-2-[(tetrahydro-2H-pyran-2-yloxy)methyl]deca-2,3-dienoyl}malonate
Dimethyl 2-allyl-2-(2-nitrophenyl)malonate can be used in the preparation of dimethyl-2-allyl-2-{4-methyl-2-[(tetrahydro-2H-pyran-2-yloxy)methyl]deca-2,3-dienoyl}malonate .
properties
IUPAC Name |
dimethyl 2-(2-nitrophenyl)-2-prop-2-enylpropanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c1-4-9-14(12(16)20-2,13(17)21-3)10-7-5-6-8-11(10)15(18)19/h4-8H,1,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOZURVAWKHIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=C)(C1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818211 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Dimethyl 2-allyl-2-(2-nitrophenyl)malonate |
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